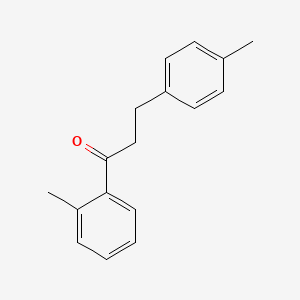

2'-Methyl-3-(4-methylphenyl)propiophenone

Overview

Description

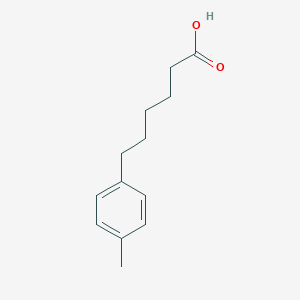

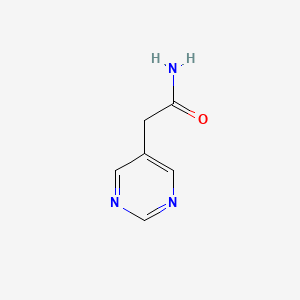

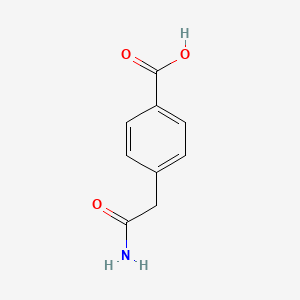

“2’-Methyl-3-(4-methylphenyl)propiophenone” is a chemical compound with the molecular formula C17H18O . It is a type of aryl ketone .

Molecular Structure Analysis

The molecular structure of “2’-Methyl-3-(4-methylphenyl)propiophenone” consists of 17 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The exact structure visualization is not available in the searched resources.Scientific Research Applications

Vinylphosphonium Salt Mediated Reactions

A study by Yavari et al. (2006) discusses the reaction between alkyl propiolates and aminophenols or hydroxyphenols, producing derivatives that could be relevant in the context of organic synthesis and potentially offer insight into reactions involving similar compounds to "2'-Methyl-3-(4-methylphenyl)propiophenone" (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Solvatochromism and Probes for Solvent Mixtures

Research by Nandi et al. (2012) on nitro-substituted phenolates demonstrates the utility of certain phenolic compounds as solvatochromic switches and probes for investigating solvent mixtures, indicating a method to study solvent effects on similar compounds (Nandi, Facin, Marini, Zimmermann, Giusti, da Silva, Caramori, & Machado, 2012).

Biodegradation of Methylated Aromatic Compounds

The biodegradation and chemotaxis of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, as discussed by Bhushan et al. (2000), might offer insights into microbial degradation pathways that could be relevant for environmental detoxification or bioremediation involving structurally related compounds (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Palladium-Catalyzed Arylation

The study by Wakui et al. (2004) on palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides highlights a unique multiple arylation process, which could be of interest for synthesizing complex aromatic compounds, potentially including those similar to "this compound" (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Advanced Materials and Polymer Research

Research on polymer/fullerene films for organic solar cells by Erb et al. (2005) explores the correlation between structural and optical properties, indicating a direction for the use of complex organic compounds in the development of renewable energy technologies (Erb, Zhokhavets, Gobsch, Raleva, Stühn, Schilinsky, Waldauf, & Brabec, 2005).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can inhibit the reuptake of monoamines by neurons and decrease the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase .

Biochemical Pathways

Related compounds are known to influence the methionine metabolism and the activated methyl cycle .

Pharmacokinetics

The compound’s solubility in water and other polar solvents suggests it may have good bioavailability .

Result of Action

Related compounds are known to induce hallucinations and stimulate the mind .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Methyl-3-(4-methylphenyl)propiophenone. For instance, the compound’s polarity allows it to dissolve in both non-polar and polar solvents, which could impact its behavior in different biological environments .

Properties

IUPAC Name |

1-(2-methylphenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEUBUNZTJKBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644107 | |

| Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-42-8 | |

| Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2,2,4,6,6-Pentamethyl-7,7a-dihydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B1629754.png)

![1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid](/img/structure/B1629765.png)

![1-Methyl-4-[4-(4-aminonaphthylazo)phenylazo]pyridinium iodide](/img/structure/B1629770.png)

![3-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1629772.png)